Usaramine

Vue d'ensemble

Description

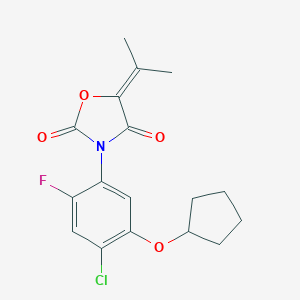

Usaramine is a pyrrolizidine alkaloid, a class of toxic secondary metabolites produced by various plants. Pyrrolizidine alkaloids are known for their hepatotoxicity, pneumotoxicity, cytotoxicity, genotoxicity, and neurotoxicity. This compound is primarily isolated from the seeds of Crotalaria pallida and has demonstrated significant anti-biofilm activity against Staphylococcus epidermidis .

Mécanisme D'action

Target of Action

Usaramine, a pyrrolizidine alkaloid isolated from the seeds of Crotalaria pallida , primarily targets biofilms of Staphylococcus epidermidis . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, adhering to each other or to surfaces . They play a crucial role in persistent and chronic bacterial infections .

Applications De Recherche Scientifique

Usaramine has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids.

Biology: Investigated for its anti-biofilm properties against bacteria like Staphylococcus epidermidis.

Medicine: Potential use in developing new anti-biofilm agents for pharmaceutical applications.

Industry: Could be used in the development of new industrial biocides.

Analyse Biochimique

Biochemical Properties

Usaramine interacts with various biomolecules, particularly enzymes and proteins, in biochemical reactions. It demonstrates a highlighted antibiofilm activity against Staphylococcus epidermidis by reducing more than 50% of biofilm formation without killing the bacteria .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing biofilm formation in Staphylococcus epidermidis .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its effect on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of usaramine involves the extraction from plant sources, particularly from the Crotalaria species. The extraction process typically includes:

Solvent Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.

Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound is not widely established due to its toxic nature. the extraction and purification methods used in research can be scaled up for industrial purposes if needed.

Analyse Des Réactions Chimiques

Types of Reactions: Usaramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert this compound N-oxide back to this compound.

Substitution: this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound.

Substitution: Various substituted derivatives of this compound.

Comparaison Avec Des Composés Similaires

Monocrotaline: Another pyrrolizidine alkaloid with similar toxic properties and used in medical research to induce pulmonary hypertension models.

Retrorsine: Known for its hepatotoxic effects and used in studies related to liver toxicity.

Lasiocarpine: Exhibits similar genotoxic and cytotoxic properties.

Uniqueness of Usaramine: this compound is unique due to its significant anti-biofilm activity, which is not commonly observed in other pyrrolizidine alkaloids. This property makes it a promising candidate for developing new anti-biofilm agents for both pharmaceutical and industrial applications .

Propriétés

IUPAC Name |

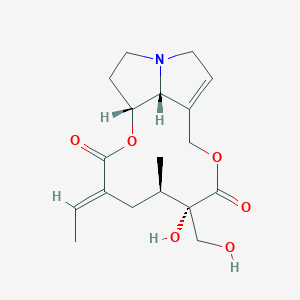

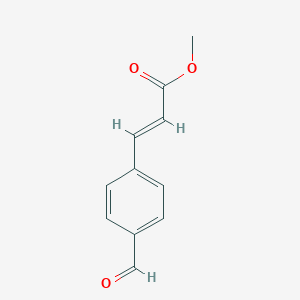

(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMNZRQJAVDLD-FXGRWVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020178 | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15503-87-4 | |

| Record name | Usaramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15503-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucronatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015503874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucronatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of usaramine?

A1: this compound is a 12-membered macrocyclic pyrrolizidine alkaloid. It is a geometric isomer of retrorsine, meaning they share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. Specifically, this compound and retrorsine are diastereomers, differing in the configuration around the double bond of their necic acid moiety.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H25NO6, and its molecular weight is 351.4 g/mol. [, , ]

Q3: How can this compound be detected and quantified?

A3: Various analytical techniques are employed to detect and quantify this compound in plant material and biological samples. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies compounds based on their volatility and mass-to-charge ratio. It has been used to identify this compound in Senecio species and differentiate it from other PAs. [, ]

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers higher sensitivity and selectivity than GC-MS. It has been employed to quantify this compound and its N-oxide metabolite in rat plasma. [, ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides even greater resolution and sensitivity, allowing for the determination of this compound pharmacokinetics in rats. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been used to elucidate the structure of this compound and quantify it in mixtures of PAs. [, , ]

Q4: What are the known sources of this compound in nature?

A4: this compound has been found in several plant species, primarily within the Senecio and Crotalaria genera:

- Senecio species: Various Senecio species, including S. vulgaris, S. inaequidens, S. selloi, S. madagascariensis, S. glandulosus, S. anonymus, S. deferens, and S. nevadensis, have been reported to contain this compound. [, , , , , , , ]

- Crotalaria species: this compound was first isolated from the seeds of Crotalaria usaramoensis. [] Other Crotalaria species, such as C. incana, C. brevifolia, and C. cleomifolia, have also been identified as sources of this alkaloid. [, , , ]

Q5: How does this compound exert its toxic effects?

A5: While the precise mechanism of this compound toxicity is still under investigation, it is believed to follow a similar pathway to other hepatotoxic PAs. This involves metabolic activation in the liver, where this compound is converted into reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules, such as DNA and proteins, leading to cell damage and ultimately organ dysfunction. [, , ]

Q6: What are the potential long-term health effects of this compound exposure?

A6: Chronic exposure to hepatotoxic PAs, including this compound, has been associated with various adverse health outcomes, including:

- Liver disease: PAs are well-known for their hepatotoxicity, and long-term exposure can lead to liver fibrosis, cirrhosis, and even liver cancer. [, ]

- Pulmonary hypertension: Some PAs have been linked to the development of pulmonary hypertension, a serious condition characterized by high blood pressure in the arteries of the lungs. []

Q7: Are there any potential therapeutic applications for this compound?

A7: While the toxicity of this compound raises concerns, some studies have explored its potential pharmacological properties:

Q8: What are the implications of this compound presence in medicinal plants?

A9: The identification of this compound in medicinal plants, such as Solanecio gigas and Senecio scandens, raises concerns about the safety of using these plants for medicinal purposes. [, ] This emphasizes the need for careful monitoring and regulation of herbal medicines to minimize the risk of PA exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)

![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)

![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)